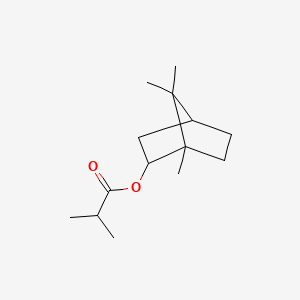![molecular formula C15H11N3O3 B13889763 methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate is a heterocyclic compound that features a pyrido[3,4-b]pyrazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted pyridine with a hydrazine derivative under acidic conditions, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrido[3,4-b]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
科学研究应用
Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
作用机制
The mechanism of action of methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and substituents.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazine ring but are fused with a pyrrole ring instead of a pyridine ring.
Indole Derivatives: While structurally different, indole derivatives share some chemical properties and reactivity patterns with pyrido[3,4-b]pyrazine compounds.
Uniqueness
Methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate is unique due to its specific arrangement of functional groups and the presence of both pyridine and pyrazine rings. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-21-15(20)11-7-10-12(8-16-11)17-13(14(19)18-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPOQDBSAHVEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chlorophenyl)-3,3-dimethylcyclohexen-1-yl]methanol](/img/structure/B13889686.png)


![Methyl 5-[(3,3-dimethyl-2-oxobutyl)amino]-5-oxopentanoate](/img/structure/B13889701.png)

![3-(3-aminophenyl)-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B13889706.png)


![2-Amino-4-[2-(methylamino)pyridin-4-yl]oxyphenol](/img/structure/B13889714.png)
![Benzyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13889719.png)
![4-[(2,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13889729.png)

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
